molecular formula C15H19N3O4S2 B12221650 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

Cat. No.: B12221650
M. Wt: 369.5 g/mol
InChI Key: JRZVKHOUCGRGKM-UHFFFAOYSA-N
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a chemical compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butylsulfonyl group and the ethoxybenzamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide include:

  • N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
  • N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C15H19N3O4S2/c1-3-5-9-24(20,21)15-18-17-14(23-15)16-13(19)11-7-6-8-12(10-11)22-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19)

InChI Key

JRZVKHOUCGRGKM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

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